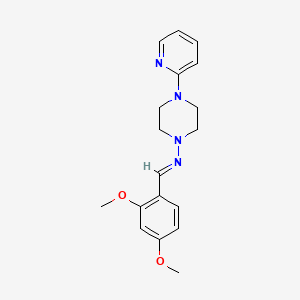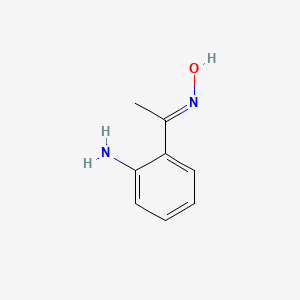
N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a synthetic organic compound that features a benzylidene group, a pyridinyl group, and a piperazinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazine
- N-(2,4-Dimethoxybenzylidene)-4-(3-pyridinyl)-1-piperazinamine
- N-(2,4-Dimethoxybenzylidene)-4-(4-pyridinyl)-1-piperazinamine
Uniqueness
N-(2,4-Dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to its specific substitution pattern and the presence of both benzylidene and pyridinyl groups. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C18H22N4O2/c1-23-16-7-6-15(17(13-16)24-2)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
InChI Key |
OVGFZELXPPKSKI-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11981724.png)
![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11981734.png)
![Allyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981738.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11981739.png)

![4-Ethoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11981749.png)
![2-[(2-Chlorophenyl)methylideneamino]benzoic acid](/img/structure/B11981750.png)
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11981751.png)

![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B11981766.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11981774.png)
![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11981797.png)
